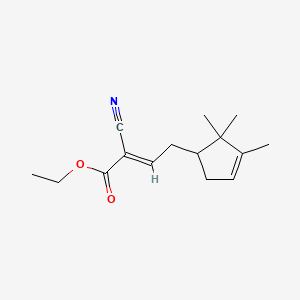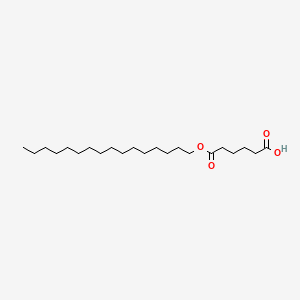![molecular formula C14H17N3 B12691941 5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine CAS No. 85586-64-7](/img/structure/B12691941.png)
5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine is an organic compound with a complex structure. It is characterized by the presence of multiple amine groups attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the reduction of nitro compounds followed by amination. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or reduce other functional groups present in the molecule.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminophenyl methyl sulfone
- 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles
Uniqueness
5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine is unique due to its specific arrangement of amine groups and the presence of a methyl group on the benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
85586-64-7 |
|---|---|
Fórmula molecular |
C14H17N3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
5-[(4-aminophenyl)methyl]-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-11(7-13(16)8-14(9)17)6-10-2-4-12(15)5-3-10/h2-5,7-8H,6,15-17H2,1H3 |
Clave InChI |
JSBKXGRKPLOAKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1N)N)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


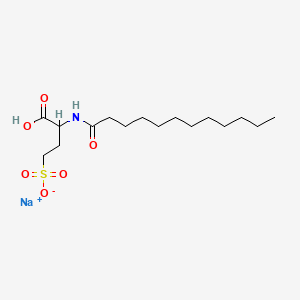
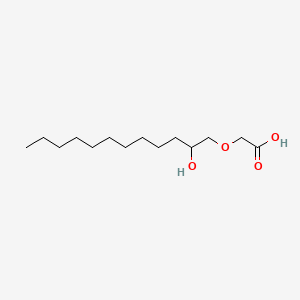

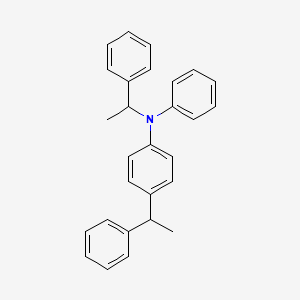
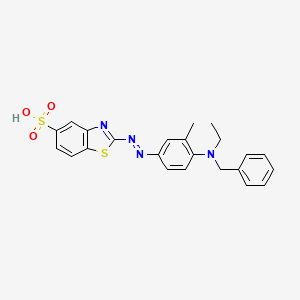

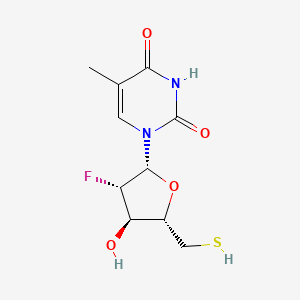
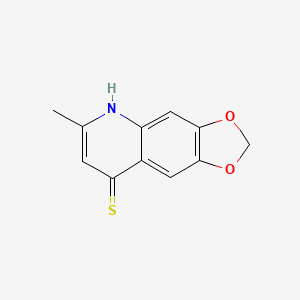

![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)
